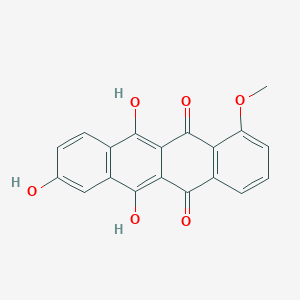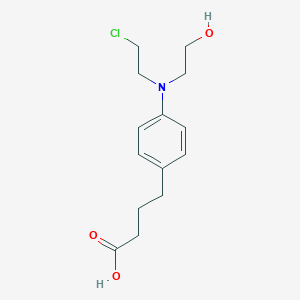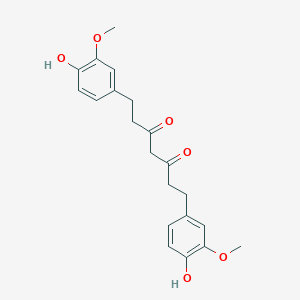
6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione
Descripción general
Descripción
6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione: is a chemical compound known for its significant role in various scientific and industrial applications. This compound is a derivative of naphthacenedione and is characterized by the presence of hydroxy and methoxy groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione typically involves multi-step organic reactions. One common method includes the hydroxylation of naphthacenedione derivatives followed by methoxylation. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical and physical properties.
Substitution: The hydroxy and methoxy groups in the compound can participate in substitution reactions, where these groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve substitution.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione is used as a precursor for synthesizing more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound is studied for its potential biological activities, including its role as an inhibitor of certain enzymes and its interactions with biological macromolecules.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, particularly in the treatment of cancer. Its structural similarity to known antineoplastic agents makes it a candidate for drug development.
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other materials that require specific chemical properties imparted by the hydroxy and methoxy groups.
Mecanismo De Acción
The mechanism of action of 6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can lead to the inhibition of DNA synthesis and transcription, ultimately causing cell cycle arrest and apoptosis in cancer cells. The compound targets specific molecular pathways, including those involved in DNA repair and replication.
Comparación Con Compuestos Similares
Doxorubicin: A well-known antineoplastic agent with a similar structure, used in cancer treatment.
Daunorubicin: Another antineoplastic agent with structural similarities, also used in chemotherapy.
Mitoxantrone: A synthetic anthraquinone derivative with similar biological activities.
Uniqueness: 6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy and methoxy groups allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
2,6,11-trihydroxy-7-methoxytetracene-5,12-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O6/c1-25-12-4-2-3-10-13(12)19(24)15-14(17(10)22)18(23)11-7-8(20)5-6-9(11)16(15)21/h2-7,20,22,24H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDUJWCLBWPLND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC(=C4)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid](/img/structure/B193288.png)











